(+-)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride
Description
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride is a synthetic benzocycloheptene derivative with a methylamino group (-NHCH₃) and a methyl group (-CH₃) at the 6-position of the fused bicyclic structure. Its molecular formula is C₁₃H₁₉ClN (including the hydrochloride salt), and it has a molecular weight of 225.79 g/mol . The compound is structurally characterized by a seven-membered cycloheptene ring fused to a benzene ring, conferring rigidity and influencing its pharmacokinetic properties.
Properties
CAS No. |
56485-63-3 |
|---|---|
Molecular Formula |
C13H20ClN |
Molecular Weight |
225.76 g/mol |
IUPAC Name |
methyl-(6-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-yl)azanium;chloride |
InChI |
InChI=1S/C13H19N.ClH/c1-13(14-2)9-5-8-11-6-3-4-7-12(11)10-13;/h3-4,6-7,14H,5,8-10H2,1-2H3;1H |
InChI Key |
QOGIJCPNYREKSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC2=CC=CC=C2C1)[NH2+]C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the benzocycloheptene ring system, followed by the introduction of the methylamino and methyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain consistent quality and safety standards.
Chemical Reactions Analysis
Types of Reactions
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
(±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (±)-6-Methylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(±)-6-Dimethylamino-6-methyl-6,7,8,9-tetrahydro-5H-benzocycloheptene Hydrochloride
Structural Differences :
Implications :
- Receptor Interaction : The bulkier dimethyl group may alter binding affinity to CNS targets, though specific data are unavailable in the evidence.
Table 1: Key Comparison of Benzocycloheptene Derivatives
2,3,7-Trihydroxy-5-(3,4-dihydroxy-E-styryl)-6,7,8,9-tetrahydro-5H-benzocycloheptene
Structural Differences :
Implications :
- Polarity : High polarity due to hydroxyl groups, reducing membrane permeability compared to synthetic analogs.
- Bioactivity: Likely antioxidant or anti-inflammatory effects, typical of polyphenolic natural products. Pharmacokinetic data are absent .
CID 41902: (±)-6,7,8,9-Tetrahydro-6-methyl-5H-benzocyclohepten-6-amine Hydrochloride
Structural Differences :
Research Findings and Pharmacological Considerations
Analytical Methods
- RP-HPLC methods validated for related compounds (e.g., amitriptyline hydrochloride) could be adapted for quantifying benzocycloheptene derivatives, leveraging robustness and solution stability parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
